molecular formula C25H18F6N2O2 B3002985 3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one CAS No. 317833-58-2

3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one

Cat. No.: B3002985
CAS No.: 317833-58-2
M. Wt: 492.421
InChI Key: RFXTYHAOPICHOT-UHFFFAOYSA-N
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Description

3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one is a complex organic compound featuring multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved can vary depending on the specific application, but they often include interactions with enzymes or receptors that are critical for the compound’s intended effect .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one stands out due to its multiple trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. Similar compounds include:

Properties

IUPAC Name

3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F6N2O2/c1-15-22(34)32(14-16-9-11-18(12-10-16)24(26,27)28)20-7-2-3-8-21(20)33(15)23(35)17-5-4-6-19(13-17)25(29,30)31/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXTYHAOPICHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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